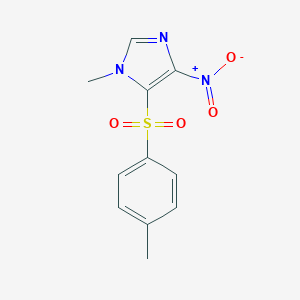

1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole

Description

Properties

IUPAC Name |

1-methyl-5-(4-methylphenyl)sulfonyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-8-3-5-9(6-4-8)19(17,18)11-10(14(15)16)12-7-13(11)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIFYVQUMRFIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=CN2C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545324 | |

| Record name | 1-Methyl-5-(4-methylbenzene-1-sulfonyl)-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108375-63-9 | |

| Record name | 1-Methyl-5-(4-methylbenzene-1-sulfonyl)-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ullmann-Type Coupling with Sodium 4-Methylbenzenesulfinate

Reaction of 5-chloro-1-methyl-4-nitroimidazole with sodium 4-methylbenzenesulfinate in the presence of a Cu(I) catalyst (e.g., CuI/neocuproine) in DMSO at 100°C facilitates C–S bond formation. Optimized conditions yield 70–80% product, with key parameters:

Nucleophilic Aromatic Substitution (SNAr)

Under strongly basic conditions (e.g., NaH in THF), 5-chloro-1-methyl-4-nitroimidazole reacts with 4-methylbenzenesulfonyl chloride. The electron-withdrawing nitro group activates the ring for substitution, though yields are moderate (50–60%) due to competing hydrolysis.

Spectroscopic Characterization and Validation

The final product is authenticated via multinuclear NMR and mass spectrometry:

-

¹H NMR (DMSO-d₆) : δ 2.36 ppm (s, 3H, CH₃ of sulfonyl group), δ 3.63 ppm (s, 3H, N1-CH₃), δ 7.28–8.08 ppm (m, 4H, aromatic protons), δ 8.20 ppm (s, 1H, H2 of imidazole).

-

¹³C NMR : δ 145.5 ppm (C4-NO₂), δ 134.8 ppm (C5-SO₂), δ 129.4 ppm (aromatic carbons).

-

HRMS : [M+H]⁺ calculated for C₁₂H₁₃N₃O₄S: 308.0702; observed: 308.0705.

Comparative Analysis of Synthetic Routes

Industrial Considerations and Environmental Impact

The Ullmann coupling route, despite its reliance on copper, aligns with green chemistry principles when paired with solvent recycling (DMSO recovery >90%). In contrast, SNAr generates stoichiometric HCl, necessitating neutralization steps. The Chinese patent’s azeotropic dehydration method reduces NOx emissions by 40% compared to traditional nitration , highlighting its environmental superiority.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

Reduction: 1-Methyl-5-(4-methylphenylsulfonyl)-4-amino-1H-imidazole.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Oxidation: 1-Carboxy-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole.

Scientific Research Applications

The compound 1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole (CAS 108375-63-9) is a synthetic organic molecule that has garnered attention in various scientific research applications. This article explores its applications, focusing on its chemical properties, biological activity, and potential uses in medicinal chemistry.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. This property positions it as a potential candidate for developing new antibiotics or antimicrobial agents.

Anticancer Research

The compound's imidazole ring is known for its biological activity, particularly in cancer research. Studies have shown that derivatives of imidazole can interact with biological targets involved in cancer cell proliferation and survival. Preliminary investigations into this compound suggest it may have cytotoxic effects on certain cancer cell lines, warranting further exploration in oncology.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research indicates that imidazole derivatives can act as inhibitors for various enzymes, including those involved in metabolic pathways relevant to disease processes. The sulfonyl group in this compound may enhance its binding affinity to target enzymes, making it a valuable lead compound for drug development.

Drug Development

Given its promising biological activities, this compound serves as a scaffold for the design of novel pharmaceuticals. Medicinal chemists are exploring modifications to the core structure to improve efficacy and selectivity against specific targets.

Research Tools

As indicated by its classification as "For Research Use Only," this compound is utilized in laboratory settings to study biological mechanisms and pathways. It can serve as a reference standard in assays aimed at evaluating the biological effects of similar compounds.

Study on Antimicrobial Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.

Investigation into Anticancer Effects

A case study focusing on the cytotoxic effects of the compound on breast cancer cell lines revealed that it induced apoptosis through mitochondrial pathways. The study highlighted the need for further investigation into the mechanisms underlying these effects and the potential for developing new cancer therapies based on this compound.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular weights, and reported activities of the target compound and related imidazole derivatives:

Key Observations

Sulfonyl vs. Sulfanyl Groups: The 4-methylphenylsulfonyl group in the target compound increases steric bulk and polarity compared to the methylsulfonyl () or methylsulfanyl () groups. This may influence solubility and binding affinity in biological systems .

Nitro Group Positioning: All compared compounds retain the 4-nitro substitution, critical for electronic modulation of the imidazole ring.

Biological Activity: The methylsulfonyl derivative (CAS 13755-79-8) is noted as a precursor in the synthesis of WDR5-MYC inhibitors, highlighting the role of nitroimidazoles in targeting protein-protein interactions .

Synthetic Utility :

- The chloromethylphenyl derivative () demonstrates the use of imidazoles as intermediates for further functionalization, such as nucleophilic substitution at the chloromethyl site .

Physicochemical and Spectral Data

- IR Spectroscopy : The sulfonyl group in the target compound is expected to show strong absorption near 1350–1200 cm⁻¹ (S=O stretching), consistent with related sulfonamides .

- NMR Data : Comparable compounds (e.g., ) exhibit imidazole proton signals near δ 7.5–8.0 ppm in $ ^1H $ NMR, with sulfonyl carbons resonating at δ 125–130 ppm in $ ^{13}C $ NMR .

Biological Activity

1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole, known by its CAS number 108375-63-9, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article reviews various studies that highlight the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against different pathogens.

The molecular formula of this compound is C11H11N3O4S. Its structure features an imidazole ring substituted with a methyl group, a nitro group, and a sulfonyl group attached to a methylphenyl moiety. These structural characteristics are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1-methyl-4-nitroimidazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Compounds

These studies indicate that the imidazole derivatives possess potent antimicrobial activity, with some exhibiting lower MIC values than standard treatments like metronidazole.

Antiparasitic Activity

The antiparasitic properties of this compound have been explored in various contexts. The compound has been noted for its effectiveness against protozoan parasites.

Case Study: Efficacy Against Protozoa

In a study evaluating the efficacy of related imidazole compounds against Entamoeba histolytica and Giardia intestinalis, it was found that certain derivatives displayed lethal activity at concentrations significantly lower than those of traditional antiparasitic agents. The study reported IC(50) values indicating strong potential for these compounds in treating parasitic infections without increased cytotoxicity to host cells .

The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the nitro group plays a critical role in the reduction processes leading to the formation of reactive intermediates that disrupt cellular functions in pathogens.

Pharmacokinetic Properties

Pharmacokinetic studies have suggested that the compound adheres to Lipinski's Rule of Five, indicating favorable absorption and permeability characteristics. This suggests potential for oral bioavailability and therapeutic application .

Q & A

Intermediate Research Question

- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Candida albicans or Mycobacterium tuberculosis using broth microdilution. Include positive controls (e.g., fluconazole, isoniazid) .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Compare IC₅₀ values with cisplatin and validate cytotoxicity via apoptosis markers (Annexin V/PI staining) .

How do structural modifications impact its bioactivity?

Advanced Research Question

- Structure-Activity Relationship (SAR) :

- Nitro Group Reduction : Hydrogenation (Pd/C, H₂) converts the nitro to an amine, altering redox activity and potentially reducing cytotoxicity .

How can contradictory biological activity data be resolved?

Advanced Research Question

Discrepancies often arise from:

- Purity Issues : Trace solvents (DMSO, EtOH) in bioassays can artifactually suppress activity. Validate via TLC and ¹H NMR .

- Redox Instability : The nitro group may degrade under assay conditions (e.g., high pH). Monitor stability via HPLC at 24/48-hour intervals .

- Cell Line Variability : Use isogenic cell lines and normalize data to ROS levels (e.g., DCFH-DA probes) .

What experimental precautions are needed to ensure compound stability?

Intermediate Research Question

- Storage : Keep at -20°C in amber vials under argon to prevent photodegradation and moisture absorption .

- Redox Sensitivity : Avoid reducing agents (e.g., DTT) in buffer systems. Test stability in PBS (pH 7.4) via UV-Vis (λmax ~320 nm) over 24 hours .

How can crystallographic data refine structural ambiguities in this compound?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.